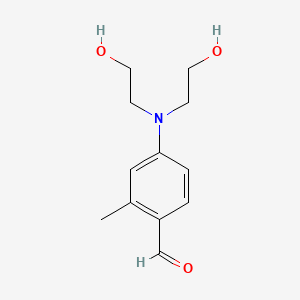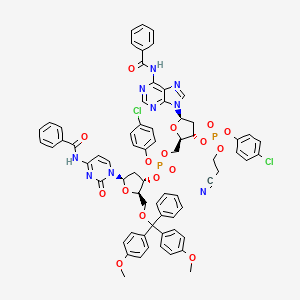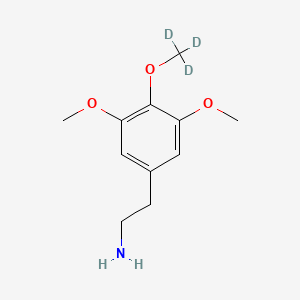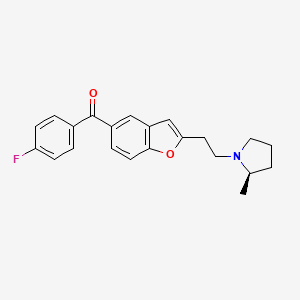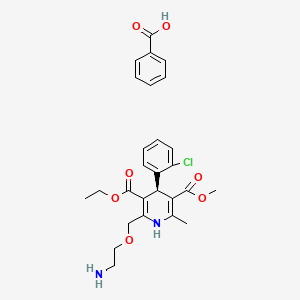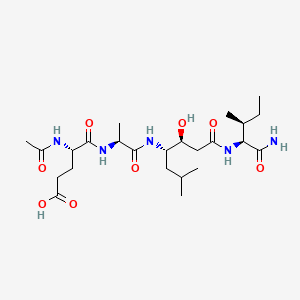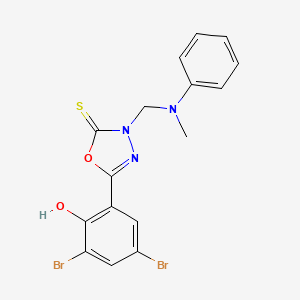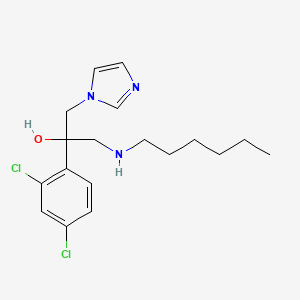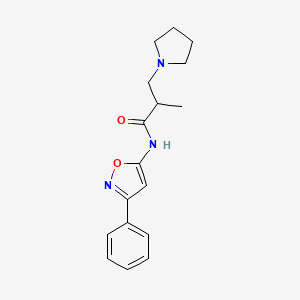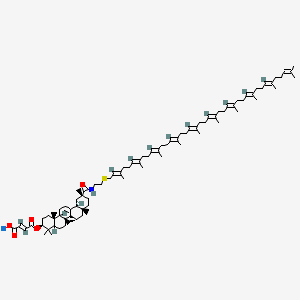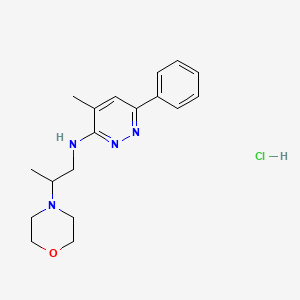
beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride: is a complex organic compound that belongs to the class of pyridazinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the phenyl and methyl groups. The morpholineethanamine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the morpholine ring.
Scientific Research Applications
Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
- N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
- Beta-Methyl-N-(4-methyl-3-pyridazinyl)-4-morpholineethanamine
Uniqueness
The uniqueness of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride lies in its specific structural features, such as the combination of the pyridazine ring with the morpholineethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
118269-71-9 |
|---|---|
Molecular Formula |
C18H25ClN4O |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylpropyl)-6-phenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-14-12-17(16-6-4-3-5-7-16)20-21-18(14)19-13-15(2)22-8-10-23-11-9-22;/h3-7,12,15H,8-11,13H2,1-2H3,(H,19,21);1H |
InChI Key |
PCKFUHXHCRHBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCC(C)N2CCOCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




